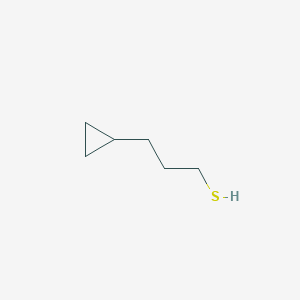

3-Cyclopropylpropane-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyclopropylpropane-1-thiol is a chemical compound with the CAS Number: 1934708-18-5 . It has a molecular weight of 116.23 .

Molecular Structure Analysis

The molecular formula of 3-Cyclopropylpropane-1-thiol is C6H12S . The InChI Code is 1S/C6H12S/c7-5-1-2-6-3-4-6/h6-7H,1-5H2 .Chemical Reactions Analysis

Thiol-ene reactions are a common type of reaction involving thiols . These reactions are versatile and have been used in the synthesis of polymers and materials .Scientific Research Applications

Conjugation Reactions and Linkers

3-Cyclopropylpropane-1-thiol can potentially participate in conjugation reactions similar to those involving thiol groups. For instance, a thia-Michael addition reaction to activated triple bonds offers an alternative for linking thiol groups (like those of cysteine) to drugs and labels. This technique provides excellent selectivity without secondary reactions and is resistant to exchange with other thiols (Petit et al., 2019).

Wine Chemistry and Thiol Precursors

In the context of wine chemistry, varietal wine thiols and their precursors, including odorless conjugates, have been studied. 3-Cyclopropylpropane-1-thiol may have analogs in this area, such as the identification of a dipeptide intermediate between cysteine and glutathione precursors in Sauvignon blanc juice extracts (Capone et al., 2011).

Surface Chemistry and Desulfurization

The desulfurization of thiol compounds like cyclopropylmethanethiol on specific metal surfaces (e.g., Mo(110)) is relevant to surface chemistry and catalysis. This process involves studying thiolate intermediates, providing insights into bond scissions and reaction pathways (Wiegand et al., 1996).

Photoluminescence and Surface Modification

Photoinitiated radical-based thiol–yne reactions are used to formulate diverse alkoxysilanes with photoluminescence properties. Such reactions involving thiol compounds have implications for designing materials with specific luminescence and surface properties (Zuo et al., 2014).

Protein Chemistry and Thiol Modification

Modifying thiol groups in proteins, like converting cysteine to S-3-sulphopropylcysteine, has applications in protein chemistry. Such modifications affect protein behavior in electrophoresis and chromatography and are useful for creating fully S-substituted derivatives (Rüegg & Rudinger, 2009).

Chemosensors and Thiol Detection

The design of fluorescent and colorimetric probes for selective thiol detection is significant in biological and environmental research. These probes are used for detecting crucial biological thiols, such as cysteine, homocysteine, and glutathione (Peng et al., 2012).

Synthesis of Polyfunctional Molecules

The reaction of mercapto-substituted cyclopropenium salts with alcohols and thiols to synthesize polyfunctional indenes and indanones showcases the versatility of thiol-based reactions in organic synthesis (Yoshida et al., 1991).

Bioimaging and Thiol Probes

A coumarin-based derivative synthesized for thiol chemosensing demonstrates the application of thiol-reactive compounds in bioimaging. Such probes enable the detection of thiols in living cells and have potential use in biomedical diagnostics (Yang et al., 2013).

Future Directions

The future directions of synthetic chemistry, including the synthesis of compounds like 3-Cyclopropylpropane-1-thiol, involve improving the ability of synthesis and enhancing the application of synthesis . This includes developing higher selectivity, higher efficiency, and environmentally benign processes .

properties

IUPAC Name |

3-cyclopropylpropane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c7-5-1-2-6-3-4-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFXROUBHANBMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropylpropane-1-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2443500.png)

![6-cyclopropyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2443502.png)

![4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2443504.png)

![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2443505.png)

![1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2443511.png)

![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2443516.png)

![6-Pyridin-4-yl-2-(1-pyrido[2,3-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2443517.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B2443520.png)